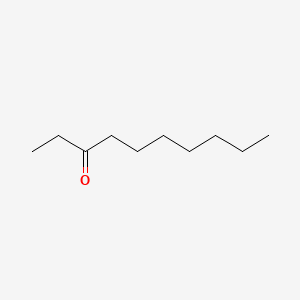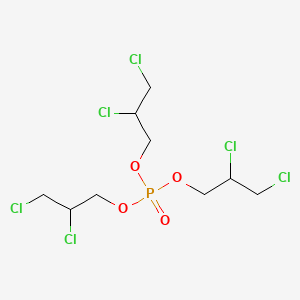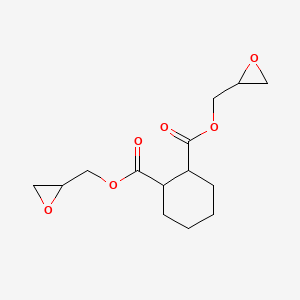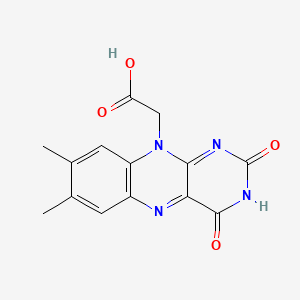
Carboxymethylflavin
Overview
Description
Carboxymethylflavin is an isoalloxazine derivative and an intermediate in the photolysis of riboflavin (vitamin B2). It is known for its biochemical importance, photosensitivity, and pharmaceutical applications. The compound is formed through the photooxidation of riboflavin in both aqueous and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethylflavin is synthesized through the photooxidation of riboflavin. The process involves exposing riboflavin to UV or visible light in aqueous or organic solvents. The photolysis of riboflavin leads to the formation of formylmethylflavin, which further undergoes oxidation to produce this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Carboxymethylflavin undergoes several types of reactions, including:
Photolysis: In acid solutions, it degrades to lumichrome.
Alkaline Hydrolysis: This reaction cleaves the isoalloxazine ring, producing 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline.
Common Reagents and Conditions:
Acidic Conditions: Photolysis in acidic solutions leads to the formation of lumichrome.
Alkaline Conditions: Photolysis in alkaline solutions results in lumichrome and lumiflavin, along with other degradation products.
Major Products:
Lumichrome: Formed in both acidic and alkaline conditions.
Lumiflavin: Formed in alkaline conditions.
1,2-Dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline: Products of alkaline hydrolysis.
Scientific Research Applications
Carboxymethylflavin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of carboxymethylflavin involves its photodegradation and hydrolysis pathways:
Comparison with Similar Compounds
Carboxymethylflavin is compared with other isoalloxazine derivatives such as:
Riboflavin (Vitamin B2): The parent compound from which this compound is derived.
Formylmethylflavin: An intermediate in the photolysis of riboflavin, which further oxidizes to form this compound.
Lumichrome and Lumiflavin: Degradation products of this compound under photolytic conditions.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the photolysis of riboflavin. Its degradation products and reaction pathways provide valuable insights into the stability and reactivity of isoalloxazine derivatives .
Properties
IUPAC Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXDAXTZMKMJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175304 | |
| Record name | Carboxymethylflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21079-31-2 | |
| Record name | Carboxymethylflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major photodegradation products of riboflavin in the presence of phosphate ions, and how are they quantified?
A1: When riboflavin is exposed to light in a phosphate buffer solution, it undergoes both photoaddition and normal photolysis reactions. This process yields several products, with the major ones being:
Q2: What is the impact of complexing agents like borate and caffeine on the photodegradation of riboflavin?
A3: Both borate and caffeine demonstrate an inhibitory effect on riboflavin photodegradation. Research indicates that borate ions interact with the ribityl side chain of riboflavin, forming a complex that hinders the photolysis process []. Similarly, caffeine interacts with riboflavin, leading to monomeric interactions and complex formation. This complexation is particularly notable around a pH of 6, suggesting a potential stabilization strategy for the vitamin [].
Q3: Can you describe an analytical method used to study the photolysis of cyanocobalamin in the presence of other vitamins?
A4: Thin-layer chromatography (TLC) has been successfully employed to investigate the photolysis of cyanocobalamin in solutions containing various B vitamins (thiamine HCl, riboflavin, nicotinamide, and pyridoxine HCl) and vitamin C (ascorbic acid) []. After photolysis, the degraded solutions are subjected to TLC using different solvent systems. By comparing the Rf values of the separated components with those of known standards, researchers can identify the vitamins and their photoproducts. This approach enables the analysis of complex mixtures resulting from photodegradation processes.
Q4: What spectroscopic techniques are used to characterize Carboxymethylflavin and its related compounds?
A5: Spectrofluorimetry plays a crucial role in studying CMF and its derivatives. This technique relies on the fluorescent properties of these compounds. By analyzing the excitation and emission spectra, scientists can identify and quantify these molecules in solution [, ]. For instance, CMF, lumichrome (LC), lumiflavin (LF), and other related compounds each exhibit distinct fluorescence maxima, allowing for their simultaneous determination in a mixture []. This method's sensitivity makes it particularly suitable for studying photodegradation processes where these compounds are present at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


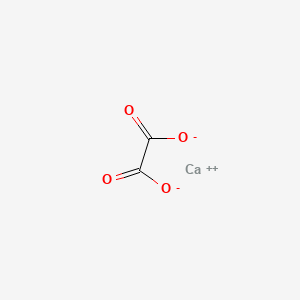


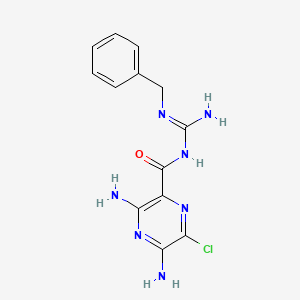

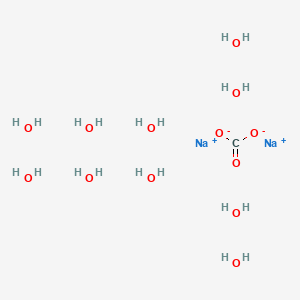
![1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid](/img/structure/B1198398.png)


